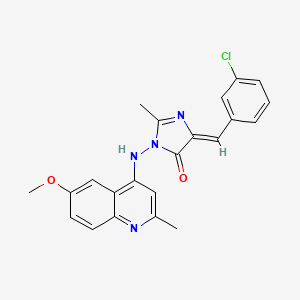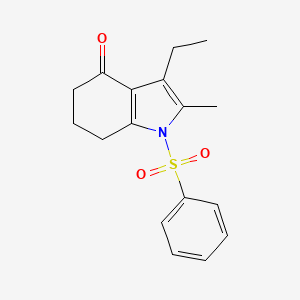
1-(Benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The phenylsulfonyl group attached to the nitrogen atom of the indole ring and the ethyl and methyl substituents on the indole core contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the desired indole derivative.
Another synthetic route involves the use of 3-ethyl-2-methylindole as the starting material. This compound is reacted with phenylsulfonyl chloride under similar conditions to yield the target compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The indole core structure may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-ethylindole: Similar indole core structure with different substituents.
Phenylsulfonylindole: Lacks the ethyl and methyl substituents on the indole core.
3-Ethyl-2-methylindole: Lacks the phenylsulfonyl group.
Uniqueness
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is unique due to the combination of the phenylsulfonyl group and the ethyl and methyl substituents on the indole core. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
144219-62-5 |
|---|---|
Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-ethyl-2-methyl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C17H19NO3S/c1-3-14-12(2)18(15-10-7-11-16(19)17(14)15)22(20,21)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 |
InChI Key |
LSSJLJYEONQPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=C1C(=O)CCC2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


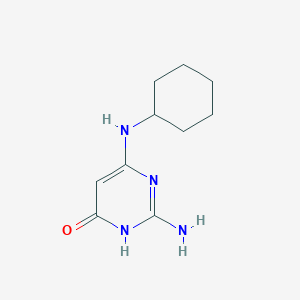
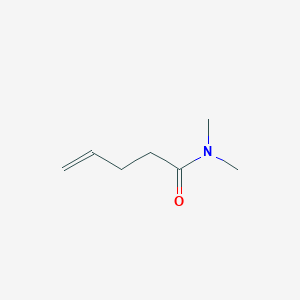
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
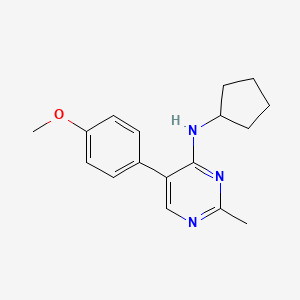
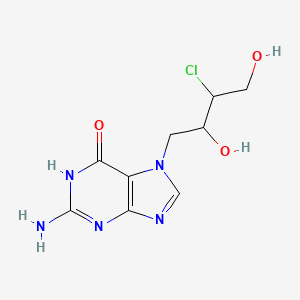
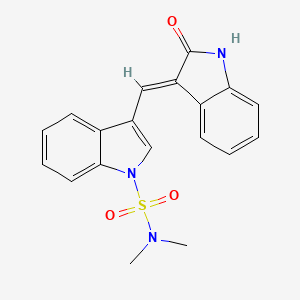


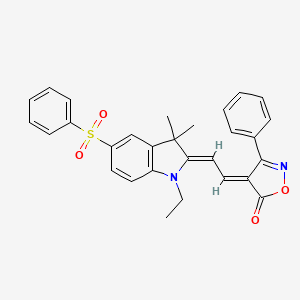
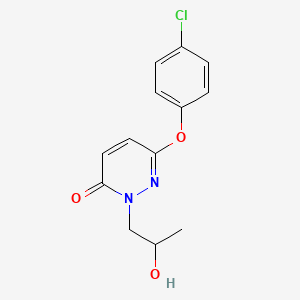
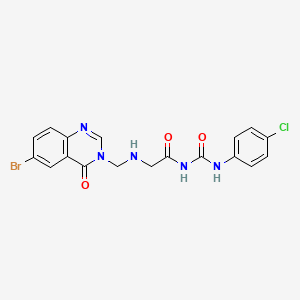
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)

